Ethyl 2,6-dichloro-3-methylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dichloro-3-methylisonicotinate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dichloro-3-methylisonicotinate can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dichloro-6-methyl-[1,4]oxazin-2-one with ethyl propiolate in the presence of a solvent like toluene. The reaction is typically carried out under nitrogen at a temperature of 80°C for 23 hours. After the reaction is complete, the mixture is cooled to room temperature, and the solvents are removed by rotary evaporation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of the compound to maintain its purity and stability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-dichloro-3-methylisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2,6-dichloro-3-methylisonicotinate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloro-3-methylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2,6-dichloro-3-methylisonicotinate can be compared with other similar compounds, such as:
- Ethyl 2,6-dichloronicotinate
- Mthis compound
- Ethyl 2,6-dichloro-4-methylisonicotinate
These compounds share structural similarities but differ in the position of substituents or the nature of the ester group. This compound is unique due to its specific substitution pattern, which influences its reactivity and applications .
Properties
IUPAC Name |
ethyl 2,6-dichloro-3-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-7(10)12-8(11)5(6)2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWSYHGBLOKYSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1C)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.